Adenosine-5'-(N-propyl)carboxamide

Adenosine A3 receptor Receptor selectivity 5'-N-alkylcarboxamidoadenosine SAR

Adenosine-5'-(N-propyl)carboxamide (also referred to as NPCA, N-propyl carboxyamido adenosine, or compound 1d) is a synthetic 5′-N-alkylcarboxamidoadenosine derivative that functions as a non-selective adenosine receptor agonist with a distinctive subtype selectivity fingerprint. It belongs to the class of monocarboxylic acid amides of adenosine 5′-carboxylic acid and has a molecular formula of C₁₃H₁₈N₆O₄ (MW 322.32).

Molecular Formula C13H18N6O4
Molecular Weight 322.32 g/mol
CAS No. 57872-80-7
Cat. No. B1229638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine-5'-(N-propyl)carboxamide
CAS57872-80-7
Molecular FormulaC13H18N6O4
Molecular Weight322.32 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
InChIInChI=1S/C13H18N6O4/c1-2-3-15-12(22)9-7(20)8(21)13(23-9)19-5-18-6-10(14)16-4-17-11(6)19/h4-5,7-9,13,20-21H,2-3H2,1H3,(H,15,22)(H2,14,16,17)/t7-,8+,9-,13+/m0/s1
InChIKeyUQGKLARJCHZHSS-QRIDJOKKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adenosine-5'-(N-propyl)carboxamide (CAS 57872-80-7): Compound Identity and Receptor Agonist Classification for Procurement Evaluation


Adenosine-5'-(N-propyl)carboxamide (also referred to as NPCA, N-propyl carboxyamido adenosine, or compound 1d) is a synthetic 5′-N-alkylcarboxamidoadenosine derivative that functions as a non-selective adenosine receptor agonist with a distinctive subtype selectivity fingerprint [1]. It belongs to the class of monocarboxylic acid amides of adenosine 5′-carboxylic acid and has a molecular formula of C₁₃H₁₈N₆O₄ (MW 322.32) [2]. The compound was systematically profiled alongside its close analogs—including NECA (N-ethyl), MECA (N-methyl), and NCPCA (N-cyclopropyl)—in radioligand binding assays across rat A₁, rat A₂A, human A₃, and human A₂B adenosine receptor subtypes, revealing a unique rank order of affinity that distinguishes it from other in-class candidates [1][3].

Why Adenosine-5'-(N-propyl)carboxamide Cannot Be Interchanged with NECA or Other 5′-N-Alkyl Analogs in Research Protocols


Although 5′-N-alkylcarboxamidoadenosines are often treated as a homogeneous pool of non-selective adenosine receptor agonists, the length and nature of the N-alkyl substituent profoundly alter receptor binding affinities, GTP shift behavior (indicative of intrinsic efficacy), and selectivity across both canonical adenosine receptor subtypes and non-canonical targets such as Hsp90 paralogs [1]. For instance, substituting the N-ethyl group of NECA with an N-propyl group reduces A₁ affinity by approximately 20-fold while preserving moderate A₃ affinity, producing a markedly different A₁/A₃ selectivity ratio [1]. Furthermore, the N-propyl derivative exhibits a GTP shift at A₁ receptors absent in NECA, suggesting partial rather than full agonism at this subtype [1]. At the level of Hsp90 paralogs, the N-propyl extension improves Grp94 selectivity over Hsp90α from ~5-fold (NECA) to ~9.1-fold, a difference with direct implications for chemical biology tool selection in chaperone research [2]. These quantitative divergences mean that substituting the N-propyl compound with NECA, MECA, or NCPCA in a defined experimental system will alter the pharmacological profile in a measurable and potentially confounding manner.

Adenosine-5'-(N-propyl)carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


A₃ Adenosine Receptor Selectivity: Adenosine-5'-(N-propyl)carboxamide (1d) vs. NECA, MECA, and NCPCA

Among the 5′-N-alkylcarboxamidoadenosine series, the N-propyl derivative (1d) exhibits a marked shift in selectivity toward the human A₃ receptor. Its Ki at human A₃ receptors is 44 ± 11 nM, yielding an A₁/A₃ Ki ratio of approximately 28 (A₁ Ki = 1,240 nM), compared to NECA (A₁/A₃ ratio ≈ 5.9; A₃ Ki = 10.6 nM) and MECA (A₁/A₃ ratio ≈ 169; A₃ Ki = 6.4 nM) [1]. While MECA achieves a higher absolute A₃ affinity, the N-propyl derivative provides a distinct intermediate A₃/A₁ selectivity window that is functionally relevant for experiments where moderate A₃ engagement with reduced A₁ activation is desired. The de Zwart et al. (1999) study explicitly identifies compound 1d as one of only four analogues (1a, 1d, 1h, 1k) in the series displaying selectivity for the A₃ receptor [1]. Additionally, the N-propyl derivative shows reduced A₂B potency (EC₅₀ = 29 µM, Emax = 74%) compared to NECA (EC₅₀ = 3.1 µM, Emax = 100%), further differentiating its polypharmacological profile [1].

Adenosine A3 receptor Receptor selectivity 5'-N-alkylcarboxamidoadenosine SAR

Grp94/Hsp90α Paralog Selectivity: NPCA vs. NECA in Chaperone Targeting

Adenosine-5′-(N-propyl)carboxamide (NPCA) demonstrates improved selectivity for the endoplasmic reticulum Hsp90 paralog Grp94 over cytosolic Hsp90α compared to the parent compound NECA. By isothermal titration calorimetry (ITC), NPCA binds Grp94 with a Kd of 6.3 ± 0.1 µM and Hsp90α with a Kd of 57.5 ± 2.1 µM, yielding a 9.1-fold selectivity for Grp94 [1]. In contrast, NECA binds Grp94 with a Kd of 2.8 µM and Hsp90α with a Kd of 14 µM, giving only a 5-fold selectivity [1]. Fluorescence polarization (FP) competition assays corroborate this trend, with NPCA exhibiting a Ki-based selectivity factor of 16.6 for Grp94 over Hsp90, compared to 8.0 for NECA [1]. Crystal structures (PDB: 6D1X, 2GQP) reveal that the lengthened 5′ propyl moiety of NPCA extends further into the paralog-specific site 3 side pocket of Grp94, conferring the selectivity gain through differential ligand pose and conformational strain [1]. The rank order of Grp94 selectivity in this series is NPCA > NEoCA > NEaCA ≈ NECA, identifying the N-propyl extension as the optimal modification for achieving Grp94 preference among the derivatives tested [1].

Grp94 Hsp90 paralog selectivity Endoplasmin inhibitor

GTP Shift Profile Indicative of Partial Agonism at A₁ Receptors: NPCA vs. NECA

The GTP shift—the ratio of ligand binding affinity in the presence versus absence of GTP—is an established in vitro parameter for inferring intrinsic efficacy at G protein-coupled receptors. At rat A₁ receptors, NPCA (compound 1d) displays a GTP shift of 3.2 (Ki +GTP / Ki −GTP = 3,960 nM / 1,240 nM), indicative of partial agonist behavior [1]. In contrast, NECA (compound 1b) shows a GTP shift of 8.4 (Ki +GTP / Ki −GTP = 530 nM / 63 nM) and is classically considered a full A₁ agonist, with no significant GTP shift reported in multiple studies [1]. The de Zwart et al. (1999) study specifically notes that NECA did not show a small GTP shift, whereas compounds 1a (MECA, shift = 6.3), 1c (NCPCA, shift = 9.3), 1d (NPCA, shift = 3.2), 1e (shift = 3.1), and others did display such shifts, which could be indicative of lower intrinsic activities at the A₁ receptor [1]. The lower GTP shift of NPCA relative to NECA suggests that NPCA may act as a partial agonist at A₁ receptors, providing a pharmacologically distinct tool for dissecting A₁-mediated signaling pathways where full agonism is not desired.

A1 adenosine receptor GTP shift Partial agonism

Structural Biology Provenance: NPCA Co-crystal Structures in Grp94 and Hsp90α as Tools for Paralog-Specific Drug Design

NPCA has been co-crystallized with the N-terminal domain of Grp94 in multiple high-resolution structures, including PDB entries 2GQP (resolution 1.5 Å), 1U0Y, and 6D1X [1][2]. These structures reveal that the N-propyl moiety extends into the paralog-specific site 3 side pocket of Grp94, providing a structural basis for the improved Grp94/Hsp90α selectivity observed with NPCA over NECA [1]. Additionally, NPCA has been co-crystallized with Hsp90α (PDB 6B9A), enabling direct structural comparison of ligand binding poses between the two paralogs [3]. The availability of NPCA-bound crystal structures for both Grp94 and Hsp90α provides a structurally characterized tool compound pair for rational, structure-guided design of Grp94-selective inhibitors, a capability not available for shorter-chain analogs such as MECA or NCPCA. The primary citation (Huck et al., 2019) explicitly uses NPCA as a key probe to define the structural rules governing paralog-selective targeting of site 3 [1].

X-ray crystallography Grp94 co-crystal structure Structure-based drug design

Adenosine-5'-(N-propyl)carboxamide (NPCA): High-Value Research Applications Driven by Quantitative Differentiation Data


Grp94-Selective Chemical Probe for Hsp90 Paralog Dissection in Cancer Biology

NPCA is the preferred 5′-N-alkylcarboxamidoadenosine probe for experiments requiring pharmacological discrimination between Grp94 and Hsp90α. With a 9.1-fold Grp94/Hsp90α selectivity by ITC (vs. 5-fold for NECA) [1] and validated co-crystal structures in both paralogs (PDB 2GQP, 6D1X, 6B9A) [2][3], NPCA enables cleaner interrogation of Grp94-specific client protein maturation in ER stress, multiple myeloma, and HER2+ breast cancer models where Grp94 overexpression correlates with poor prognosis [1]. Researchers should preferentially procure NPCA over NECA when the experimental goal is to attribute functional effects specifically to Grp94 inhibition rather than pan-Hsp90 inhibition.

A₃ Adenosine Receptor Pharmacology Studies Requiring an Intermediate A₃/A₁ Selectivity Window

For in vitro pharmacological studies of human A₃ adenosine receptor signaling where moderate A₃ affinity (Ki = 44 nM) with diminished A₁ activation is desired, NPCA (compound 1d) provides a unique selectivity profile among the 5′-N-alkylcarboxamidoadenosine series [1]. Its A₁/A₃ Ki ratio of approximately 28 occupies a middle ground between the highly A₃-selective MECA (ratio ≈ 169) and the broadly non-selective NECA (ratio ≈ 5.9), making NPCA useful for concentration-response experiments where graduated A₃ engagement is needed without complete A₁ silencing or full A₁ activation [1]. This intermediate selectivity is particularly relevant for immune cell studies where A₃ receptor modulation is of therapeutic interest.

Partial A₁ Agonist Tool for Graded Cardiovascular or Neurobiological Signaling Studies

NPCA's GTP shift of 3.2 at rat A₁ receptors, compared to NECA's shift of 8.4, indicates a lower intrinsic efficacy (partial agonism) at A₁ [1]. This profile makes NPCA a valuable tool for experiments requiring submaximal A₁ receptor activation—for example, in studies of A₁-mediated negative chronotropy, anti-lipolytic effects, or neuroprotection where full A₁ agonism by NECA may produce exaggerated or non-physiological responses. NPCA should be selected over NECA when the research objective is to probe the functional consequences of graded, rather than maximal, A₁ receptor occupancy.

Structure-Based Drug Design of Grp94-Selective Inhibitors Using NPCA as a Validated Starting Scaffold

The availability of high-resolution NPCA co-crystal structures in Grp94 (1.5 Å, PDB 2GQP) and Hsp90α (PDB 6B9A) [2][3], combined with the quantitative selectivity data establishing NPCA as the most Grp94-selective derivative among the NECA analogs tested [1], positions NPCA as a structurally validated starting point for medicinal chemistry optimization. Structure-guided modification of the N-propyl extension into the site 3 side pocket can rationally improve Grp94 affinity and selectivity. Procurement of NPCA as a reference ligand is therefore warranted for any fragment-based or structure-guided campaign targeting the Grp94 N-terminal ATP-binding pocket with paralog selectivity requirements.

Quote Request

Request a Quote for Adenosine-5'-(N-propyl)carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.